molecular formula C16H21N3O3 B1450330 ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate CAS No. 1638612-77-7

ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1450330
CAS No.: 1638612-77-7
M. Wt: 303.36 g/mol
InChI Key: AWNUSPYOZOMPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, an ethyl group, a hydroxy-phenylethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Addition of the hydroxy-phenylethyl group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxy-phenylethyl moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is being studied for its potential therapeutic effects. Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of pyrazole derivatives. Ethyl 5-amino derivatives were shown to inhibit tumor growth in vitro and in vivo models, suggesting potential as a lead compound for developing new cancer therapies .

Agricultural Science

The compound has also been investigated for its use in agrochemicals, particularly as a pesticide or herbicide. Its structural properties allow it to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity

Research published in Pest Management Science demonstrated that ethyl pyrazole derivatives exhibited significant herbicidal activity against common weeds. The study highlighted the compound's ability to disrupt metabolic pathways in target plants, leading to effective weed control .

Neuropharmacology

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent study indicated that ethyl 5-amino derivatives could protect neuronal cells from oxidative stress-induced damage. The findings suggest potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group could facilitate binding to hydrophobic pockets, while the amino group may form hydrogen bonds with target molecules. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-amino-3-methyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxy-methylpropyl group instead of a hydroxy-phenylethyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.

Biological Activity

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, a derivative of the pyrazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis routes, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C14H17N3O3
  • Molecular Weight : 275.3 g/mol
  • CAS Number : 383911-62-4

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl cyanoacetate or related compounds under specific conditions. For instance, the condensation of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene) cyanoacetate has been reported to yield the desired compound effectively .

Pharmacological Properties

This compound exhibits a range of biological activities, including:

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to ethyl 5-amino derivatives have demonstrated up to 85% inhibition of TNF-α at certain concentrations .
  • Analgesic Effects :
    • The compound has been evaluated for its analgesic properties in various animal models, showing significant pain relief comparable to standard analgesics like diclofenac .
  • Antimicrobial Activity :
    • Research indicates promising antimicrobial effects against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances the compound's efficacy against these pathogens .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

Study ReferenceActivity TestedResults
Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
AnalgesicSignificant analgesic activity compared to diclofenac
AntimicrobialEffective against E. coli and S. aureus

The biological activity of ethyl 5-amino derivatives is often attributed to their ability to interact with various molecular targets:

  • Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests that these compounds may modulate inflammatory pathways, potentially through the suppression of nuclear factor kappa B (NF-kB) signaling.
  • Enzyme Inhibition : Some studies indicate that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

Properties

IUPAC Name

ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-12-14(16(21)22-4-2)15(17)19(18-12)10-13(20)11-8-6-5-7-9-11/h5-9,13,20H,3-4,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUSPYOZOMPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C(=O)OCC)N)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.